

structural comparison of Chrysobactin and cyclic trichrysobactin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Chrysobactin
Cat. No.:	B1668919

[Get Quote](#)

A Structural Showdown: Chrysobactin vs. Cyclic Trichrysobactin

For the discerning researcher in drug development and microbial pathogenesis, understanding the nuances of siderophore structure is paramount. This guide provides a detailed structural comparison of **chrysobactin** and its cyclic trimer, **cyclic trichrysobactin**, two key iron chelators produced by the plant pathogen *Dickeya chrysanthemi*. The following analysis is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) to illuminate the distinct characteristics of these two molecules.

Chrysobactin is a monomeric siderophore unit, while **cyclic trichrysobactin** is a more complex, macrocyclic molecule formed from three **chrysobactin** units.^{[1][2]} This fundamental difference in their architecture leads to significant variations in their physicochemical properties and biological activities, particularly in their efficiency of iron sequestration.

At a Glance: Key Structural and Physicochemical Differences

Feature	Chrysobactin	Cyclic Trichrysobactin	Reference(s)
Molecular Formula	$C_{16}H_{23}N_3O_7$	$C_{48}H_{63}N_9O_{18}$	[3] [4]
Molecular Weight	369.37 g/mol	1054.08 g/mol	[3] [4]
Basic Structure	Monomer of L-serine, D-lysine, and 2,3-dihydroxybenzoic acid (DHBA)	Cyclic trimer of chrysobactin units linked by a triserine lactone backbone	[1] [2]
Iron (Fe^{3+}) Coordination	Forms a mixture of bis and tris complexes at neutral pH	Forms a stable 1:1 hexadentate complex	[5] [6]
Chirality of Fe^{3+} Complex	Not explicitly defined as a single species	Λ (lambda) configuration	[2] [6]

Deciphering the Structures: Insights from Experimental Data

The elucidation of the precise structures of **chrysobactin** and cyclic **trichrysobactin** has been made possible through a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The comparison of 1H and ^{13}C NMR spectra for **chrysobactin** and cyclic **trichrysobactin** reveals key structural differences, particularly in the serine residue involved in the macrocycle formation.[\[1\]](#)[\[6\]](#)

Table of 1H NMR Chemical Shifts (δ , ppm) in d_4 -Methanol

Proton	Chrysobactin	Cyclic Trichrysobactin	Reference(s)
Serine α -CH	4.53 (t)	4.80 (t)	[6]
Serine β -CH ₂	3.87 (dd), 3.96 (dd)	4.43 (dd), 4.66 (m)	[1][6]
Lysine α -CH	~4.6	4.67	[6]
Aromatic CH (DHBA)	6.8 - 7.4	6.8 - 7.4	[1][6]

Table of ¹³C NMR Chemical Shifts (δ , ppm) in d₄-Methanol

Carbon	Chrysobactin	Cyclic Trichrysobactin	Reference(s)
Serine α -C	54.3	53.8	[6]
Serine β -C	62.7	65.8	[6]
Lysine α -C	~54	54.6	[6]
Serine C=O	173.1	170.6	[6]
Lysine C=O	~174	174.4	[6]
DHBA C=O	~170	170.1	[6]
Aromatic C (DHBA)	117-149	117.8 - 148.9	[1][6]

The downfield shift of the serine β -CH₂ protons in cyclic **trichrysobactin** is a direct consequence of the ester linkage forming the triserine lactone backbone.[1][6]

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in confirming the connectivity and fragmentation patterns of these siderophores.

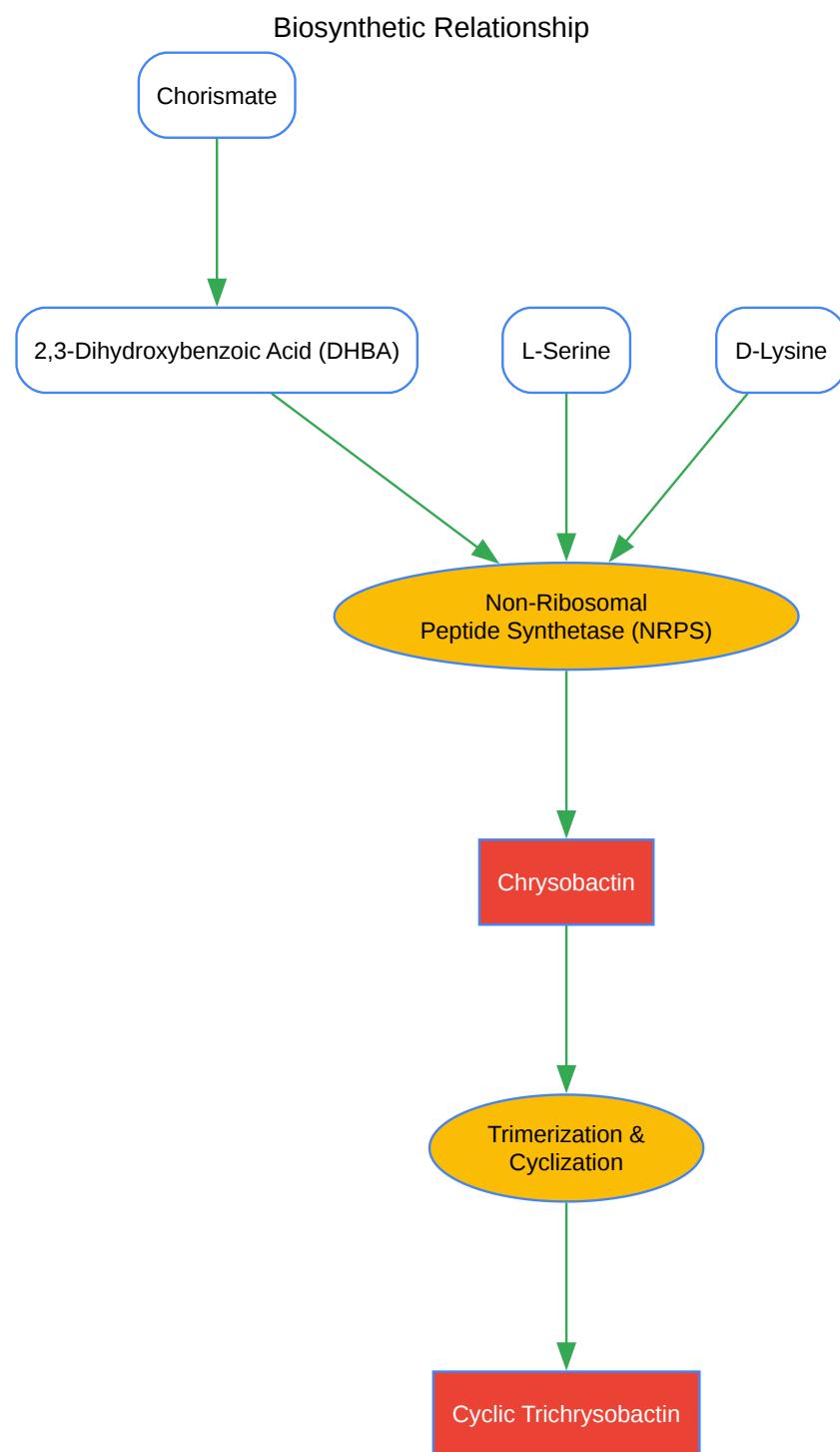
Table of Key ESI-MS/MS Fragments (m/z)

Precursor Ion [M+H] ⁺	Fragmentation Products (m/z)	Interpretation	Reference(s)
Chrysobactin (370.17)	265.12, 234.15, 137.03, 129.11	Loss of Ser, DHB, Ser-Lys, and DHB-Ser respectively	[6]
Cyclic Trichrysobactin (1054.44)	790.32, 703.30, 352.16, 265.12	Loss of a DHB-Lys unit, fragmentation at serine ester bonds	[6]

The fragmentation of **cyclic trichrysobactin** at the serine ester bonds provides clear evidence for its cyclic structure.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the stereochemistry of chiral molecules, including the coordination geometry of metal complexes. The ferric complex of **cyclic trichrysobactin** exhibits a distinct CD spectrum, confirming a Λ (lambda) configuration at the iron center.[2][6] This is in contrast to the Δ (delta) configuration of the well-known siderophore enterobactin.[6]


Circular Dichroism Data for Fe(III)-Cyclic Trichrysobactin

Wavelength (nm)	Molar Ellipticity ($\Delta\epsilon$, M ⁻¹ cm ⁻¹)	Configuration	Reference(s)
~515	+2.6	Λ	[6]

Visualizing the Structures and Biosynthesis

To further illustrate the structural differences and their biosynthetic origins, the following diagrams are provided.

Caption: Chemical structures of **Chrysobactin** and **Cyclic Trichrysobactin**.

[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of **chrysobactin** and cyclic **trichrysobactin**.

Experimental Methodologies

The following provides an overview of the experimental protocols used for the structural characterization of **chrysobactin** and cyclic **trichrysobactin**, based on published literature.

NMR Spectroscopy

- Sample Preparation: Purified siderophores were dissolved in deuterated methanol (d_4 -MeOD) or deuterium oxide (D_2O).
- Instrumentation: 1H and ^{13}C NMR spectra were acquired on a Bruker Avance spectrometer operating at frequencies ranging from 400 to 800 MHz.
- Experiments: One-dimensional (1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were performed to establish through-bond correlations and assign all proton and carbon signals. Chemical shifts were referenced to the residual solvent peak.[6][7]

Mass Spectrometry

- Instrumentation: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) were performed on a Q-TOF mass spectrometer.
- Method: Samples were introduced into the mass spectrometer via direct infusion or after separation by ultra-performance liquid chromatography (UPLC). For MS/MS analysis, the parent ion of interest was isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas.[6][7]

Circular Dichroism Spectroscopy

- Sample Preparation: Ferric complexes of the siderophores were prepared by mixing equimolar amounts of the siderophore and $FeCl_3$ in a buffered solution (e.g., 80 mM MOPS at pH 7.0 or citrate-phosphate buffer at pH 7.4).[6][7]
- Instrumentation: CD spectra were recorded on a spectrophotometer in the UV-visible range.
- Analysis: The sign and magnitude of the Cotton effects in the visible region were used to determine the absolute configuration (Λ or Δ) of the ferric complex.[6]

Conclusion

The structural divergence between **chrysobactin** and cyclic **trichrysobactin**, from a simple monomer to a complex macrocycle, fundamentally alters their iron-chelating properties. The cyclic structure of **trichrysobactin** preorganizes the catecholate groups for efficient hexadentate coordination of Fe^{3+} , resulting in a highly stable complex with a defined Λ stereochemistry. This detailed structural understanding, underpinned by robust experimental data, is crucial for researchers aiming to exploit or inhibit siderophore-mediated iron uptake in bacteria for therapeutic or biotechnological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Chrysobactin siderophores produced by *Dickeya chrysanthemi* EC16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N2-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine | C16H23N3O7 | CID 129039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. npatlas.org [npatlas.org]
- 5. Iron(III) complexes of chrysobactin, the siderophore of *Erwinia chrysanthemi* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysobactin Siderophores Produced by *Dickeya chrysanthemi* EC16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(iii) coordination - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03541J [pubs.rsc.org]
- To cite this document: BenchChem. [structural comparison of Chrysobactin and cyclic trichrysobactin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668919#structural-comparison-of-chrysobactin-and-cyclic-trichrysobactin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com